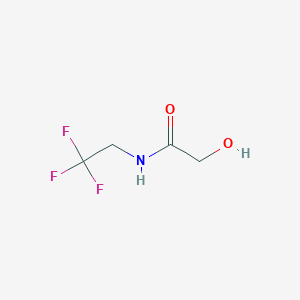
1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (DMPPCA) is an organic compound belonging to the pyrazole class of compounds. It is a white crystalline solid with a melting point of 122-123°C and a molecular weight of 206.28 g/mol. DMPPCA is commonly used as a reagent in organic synthesis and in medicinal chemistry research. It can be used as a starting material in the synthesis of various other compounds, such as 1-(2,4-dimethylphenyl)-5-hydroxy-2,5-dihydro-1H-pyrazole-3-carboxylic acid (DMPHPCA) and 1-(2,4-dimethylphenyl)-5-amino-2,5-dihydro-1H-pyrazole-3-carboxylic acid (DMPAPCA).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrazole carboxylic acid derivatives, including 1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been found to possess antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. The synthesis of these derivatives involves versatile synthetic applicability, highlighting their importance in developing biologically active compounds. The summarized literature presents various synthetic methods and biological applications, providing a guide for scientists in medicinal chemistry (Cetin, 2020).
Antituberculosis Activity
Research on organotin(IV) complexes, including those derived from carboxylic acids like 1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, has shown promising antituberculosis activity. The structural diversity of organotin moiety in these complexes plays a crucial role in their biological activity. Triorganotin(IV) complexes, in particular, exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, suggesting that the nature of the ligand environment and the structure of the compound significantly influence their effectiveness (Iqbal, Ali, & Shahzadi, 2015).
Heterocyclic Chemistry and Synthetic Applications
The synthesis of pyrazole heterocycles, including 1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, is crucial in developing biologically active compounds. Pyrazoles serve as pharmacophores in many drugs due to their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent successes, including pyrazole COX-2 inhibitors, underscore the importance of these heterocycles in medicinal chemistry. The synthesis involves condensation followed by cyclization or multicomponent reactions (MCR), highlighting the compound's significance as a synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSGROVFBXOALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=C(N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)



![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)
![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1451906.png)
![6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451907.png)
![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)


